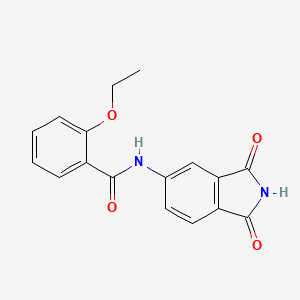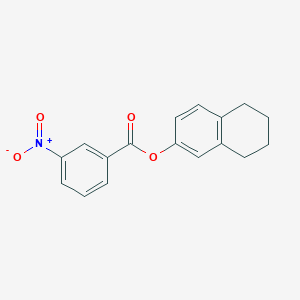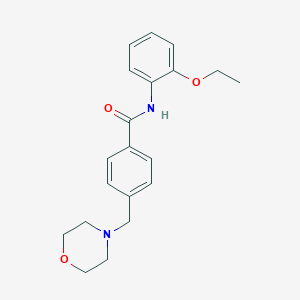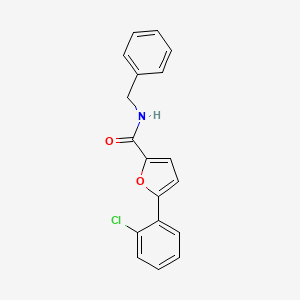![molecular formula C13H10FNO3 B5703920 1-[(4-fluorophenoxy)methyl]-3-nitrobenzene](/img/structure/B5703920.png)
1-[(4-fluorophenoxy)methyl]-3-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-fluorophenoxy)methyl]-3-nitrobenzene is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as FNB and is a highly potent and selective inhibitor of protein tyrosine phosphatase 1B (PTP1B).
Applications De Recherche Scientifique
1-[(4-fluorophenoxy)methyl]-3-nitrobenzene has potential applications in various fields of scientific research. It has been extensively studied for its inhibitory effects on PTP1B, which is a key regulator of insulin signaling. This compound has shown promising results in the treatment of type 2 diabetes and obesity. Additionally, it has been studied for its potential anti-cancer properties. FNB has also been used as a tool compound for studying the role of PTP1B in various biological processes.
Mécanisme D'action
1-[(4-fluorophenoxy)methyl]-3-nitrobenzene inhibits PTP1B by binding to the active site of the enzyme. This leads to the inhibition of dephosphorylation of insulin receptor substrate-1 (IRS-1) and subsequent activation of insulin signaling pathways. This results in improved glucose uptake and glycemic control in type 2 diabetes. In cancer cells, FNB has been shown to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
1-[(4-fluorophenoxy)methyl]-3-nitrobenzene has been shown to have several biochemical and physiological effects. In animal studies, FNB has been shown to improve insulin sensitivity and glucose tolerance. It has also been shown to reduce body weight and adiposity in obese mice. In cancer cells, FNB has been shown to induce cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-[(4-fluorophenoxy)methyl]-3-nitrobenzene in lab experiments is its high selectivity and potency for PTP1B inhibition. This makes it a valuable tool compound for studying the role of PTP1B in various biological processes. However, the limitations of using FNB include its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 1-[(4-fluorophenoxy)methyl]-3-nitrobenzene. One potential direction is the development of more potent and selective inhibitors of PTP1B. Another direction is the study of the effects of FNB on other signaling pathways and its potential applications in other diseases. Additionally, the use of FNB in combination with other drugs for the treatment of type 2 diabetes and cancer is an area of active research.
Méthodes De Synthèse
The synthesis of 1-[(4-fluorophenoxy)methyl]-3-nitrobenzene involves several steps. The first step involves the reaction of 4-fluorophenol with formaldehyde to form 4-(4-fluorophenoxy) methanol. This intermediate is then reacted with 3-nitrobenzaldehyde in the presence of a base to form the final product, 1-[(4-fluorophenoxy)methyl]-3-nitrobenzene. The purity of the compound can be improved by recrystallization.
Propriétés
IUPAC Name |
1-[(4-fluorophenoxy)methyl]-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c14-11-4-6-13(7-5-11)18-9-10-2-1-3-12(8-10)15(16)17/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIRIDQSJARHBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Fluorophenoxy)methyl]-3-nitrobenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl [5-(2-methoxy-2-oxoethoxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5703857.png)
![3-(2-furyl)-4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5703861.png)

![6-methyl-3-(4-morpholinylmethyl)-9-nitro[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5703869.png)
![3-hydroxy-N'-[1-(5-methyl-2-furyl)ethylidene]-2-naphthohydrazide](/img/structure/B5703873.png)

![1-methyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1,4-diazepane](/img/structure/B5703883.png)

![N-(3-acetylphenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5703887.png)
![ethyl 2-(4-fluorophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5703896.png)

![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5703908.png)
